molecular formula C16H17NO2 B8780377 Ethyl 4-(benzylamino)benzoate

Ethyl 4-(benzylamino)benzoate

Cat. No. B8780377
M. Wt: 255.31 g/mol
InChI Key: PKQFILWCWUDHRT-UHFFFAOYSA-N
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Patent
US04350822

Procedure details

A mixture of 16.5 g. of ethyl p-aminobenzoate, 8.55 g. of benzyl bromide and 45 ml. of hexamethylphosphorimide are heated in an oil bath at 110° C. for 20 hours. The mixture is diluted with water, chilled, filtered and the solid washed with water to give tan crystals, m.p. 90°-93° C. A sample is recrystallized from ethanol to give tan crystals, m.p. 96°-97° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
hexamethylphosphorimide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:3]=1.[CH2:13](Br)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.CC1C(C)=C(C)C(C)=C(C)C(C)=[C-]PC=1>O>[CH2:13]([NH:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:11][CH:12]=1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C(=O)OCC)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Three
Name
hexamethylphosphorimide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(=C(C(=C(C(=[C-]PC1)C)C)C)C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 16.5 g
TEMPERATURE
Type
TEMPERATURE
Details
chilled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solid washed with water
CUSTOM
Type
CUSTOM
Details
to give tan crystals, m.p. 90°-93° C
CUSTOM
Type
CUSTOM
Details
A sample is recrystallized from ethanol
CUSTOM
Type
CUSTOM
Details
to give tan crystals, m.p. 96°-97° C.

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)NC1=CC=C(C(=O)OCC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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